

Tridecanoic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tridecanoic acid*

Cat. No.: *B123370*

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An In-depth Examination of the Physicochemical Properties, Metabolism, and Analytical Methodologies of a Key Saturated Fatty Acid.

This technical guide provides a detailed overview of **tridecanoic acid** (CAS Number: 638-53-9), a 13-carbon saturated fatty acid. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on its physicochemical properties, metabolic pathways, and relevant experimental protocols.

Core Physicochemical Data

Tridecanoic acid, also known as tridecylic acid, is a straight-chain saturated fatty acid. Its fundamental properties are summarized below for easy reference.

Property	Value	Citations
CAS Number	638-53-9	[1]
Molecular Formula	C ₁₃ H ₂₆ O ₂	[1]
Molecular Weight	214.34 g/mol	[1]
Melting Point	41-42 °C	
Boiling Point	236 °C at 100 mmHg	
Appearance	White crystalline solid	
Solubility	Soluble in alcohol and ether; practically insoluble in water.	

Metabolic Significance: The Beta-Oxidation of an Odd-Chain Fatty Acid

As an odd-chain fatty acid, the metabolism of **tridecanoic acid** through beta-oxidation presents a unique pathway compared to its even-chained counterparts. The final cleavage step yields not only acetyl-CoA but also propionyl-CoA.[2][3][4][5] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle, highlighting a key anaplerotic role. [2][5]



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Beta-oxidation of **tridecanoic acid**.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of Tridecanoic Acid

This protocol outlines the use of **tridecanoic acid** as an internal standard for the quantification of other fatty acids in biological samples.^{[1][6][7]}

1. Lipid Extraction (Folch Method)^[6]

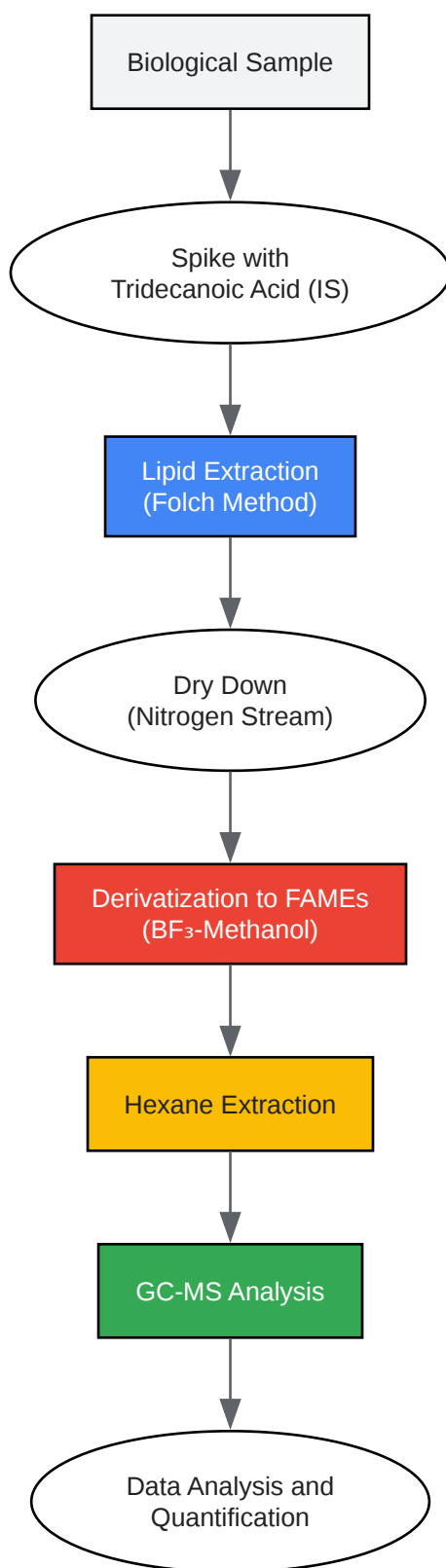
- To 1 mL of a biological sample (e.g., plasma, cell culture media), add a known quantity of **tridecanoic acid** as an internal standard.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 2000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic layer containing the lipids.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMES)^[6]

- To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
- Tightly cap the tube and heat at 60-100°C for 5-10 minutes.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of a saturated NaCl solution.
- Vortex thoroughly for 1 minute to extract the FAMES into the hexane layer.
- Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Parameters (Illustrative)^[6]

- Column: DB-23 (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 3 min, finally ramp to 320°C at 20°C/min and hold for 12 min.
- Injector Temperature: 250°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 50-500.



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Workflow for GC-MS analysis of fatty acids.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of **tridecanoic acid** against a target microorganism.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Preparation of Materials

- **Tridecanoic Acid** Stock Solution: Prepare a concentrated stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
- **Bacterial Inoculum**: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
- **96-Well Microtiter Plate**: Use sterile, flat-bottomed plates.

2. Serial Dilution

- Add a specific volume of sterile broth to all wells of the microtiter plate.
- Add the **tridecanoic acid** stock solution to the first well and perform a two-fold serial dilution across the plate.

3. Inoculation

- Dilute the standardized bacterial inoculum to the final desired concentration (typically 5×10^5 CFU/mL).
- Inoculate each well with the bacterial suspension. Include a growth control (no **tridecanoic acid**) and a sterility control (no bacteria).

4. Incubation and Interpretation

- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **tridecanoic acid** where no visible growth (turbidity) is observed.

Signaling Pathway Interactions

Fatty acids, including **tridecanoic acid**, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[12][13][14][15][16] The activation of PPARs by fatty acids can lead to the regulation of gene expression involved in fatty acid uptake, oxidation, and storage. While the direct interaction of **tridecanoic acid** with specific PPAR isoforms requires further investigation, its role as a fatty acid suggests its potential involvement in these signaling pathways.

Synthesis of Tridecanoic Acid

A laboratory-scale synthesis of **tridecanoic acid** can be achieved through the permanganate oxidation of 1-tetradecene. More complex methods are employed for the synthesis of isotopically labeled versions for metabolic studies.[17] Additionally, tridecanoyl chloride, the acyl chloride derivative of **tridecanoic acid**, is a key reactant in the synthesis of various fatty acid esters.[18] A general procedure for esterification involves the reaction of tridecanoyl chloride with an alcohol in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[18]

This guide provides a foundational understanding of **tridecanoic acid** for research and development purposes. Further investigation into its specific biological activities and signaling mechanisms is warranted.

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